4-(3-Propan-2-yloxyphenyl)thian-4-ol
CAS No.:
Cat. No.: VC13652559
Molecular Formula: C14H20O2S
Molecular Weight: 252.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20O2S |
|---|---|
| Molecular Weight | 252.37 g/mol |
| IUPAC Name | 4-(3-propan-2-yloxyphenyl)thian-4-ol |
| Standard InChI | InChI=1S/C14H20O2S/c1-11(2)16-13-5-3-4-12(10-13)14(15)6-8-17-9-7-14/h3-5,10-11,15H,6-9H2,1-2H3 |
| Standard InChI Key | QDBMNYWORLDIAT-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C)OC1=CC=CC(=C1)C2(CCSCC2)O |
| Canonical SMILES | CC(C)OC1=CC=CC(=C1)C2(CCSCC2)O |
Introduction
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Molecular Formula
The systematic name 4-(3-propan-2-yloxyphenyl)thian-4-ol derives from the thiane backbone (C<sub>5</sub>H<sub>10</sub>S), where the sulfur atom occupies position 1. The hydroxyl group at C4 and the 3-propan-2-yloxyphenyl substituent create a cis-diaxial arrangement in the chair conformation of the six-membered ring. The molecular formula is C<sub>14</sub>H<sub>18</sub>O<sub>2</sub>S, with a calculated molecular weight of 250.36 g/mol .
Stereoelectronic Features
The thiane ring exhibits puckered conformations due to sulfur’s larger atomic radius compared to oxygen. Density functional theory (DFT) calculations on analogous thiane derivatives suggest a chair conformation with the hydroxyl group axial to minimize steric clash with the phenyl ring . The isopropoxy group’s ortho-substitution on the phenyl ring introduces steric hindrance, potentially restricting rotation around the C(sp<sup>2</sup>)–O bond .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 250.36 g/mol |
| LogP (Octanol-Water) | 2.8 ± 0.3 (Estimated) |
| Hydrogen Bond Donors | 1 (OH group) |
| Hydrogen Bond Acceptors | 3 (O, S) |
| Rotatable Bonds | 4 |
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
Disconnection strategies suggest two primary synthons:
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Thiane-4-ol core: Accessible via cyclization of 4-mercapto-1-butanol derivatives.
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3-Propan-2-yloxyphenyl group: Introduced through Ullmann coupling or nucleophilic aromatic substitution (SNAr) on a pre-functionalized thiane intermediate .
Proposed Synthetic Route
A plausible pathway involves:
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Formation of thiane-4-ol: Cyclization of 4-chloro-1-sulfanylbutan-2-ol under basic conditions, yielding thiane-4-ol after dehydrohalogenation .
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Phenyl group introduction: Suzuki-Miyaura coupling between thiane-4-ol boronic ester and 3-bromo-propan-2-yloxybenzene.
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Oxygenation: Selective oxidation at C4 using Mn(OAc)<sub>3</sub> to install the hydroxyl group .
Critical Reaction Parameters
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Temperature: Cyclization steps require 80–100°C for ring closure .
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Catalysts: Palladium catalysts (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) enable efficient cross-coupling .
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Protecting groups: Tert-butyldimethylsilyl (TBDMS) protection of the hydroxyl group prevents undesired side reactions during coupling .
Spectroscopic Signatures and Analytical Data
Nuclear Magnetic Resonance (NMR)
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<sup>1</sup>H NMR:
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<sup>13</sup>C NMR:
Mass Spectrometry
Predicted fragmentation pattern:
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Base peak at m/z 250 (M<sup>+</sup>)
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Loss of isopropoxy group (–60 Da) yielding m/z 190
Biological and Industrial Applications
Pharmacological Prospects
While no direct activity data exists for 4-(3-propan-2-yloxyphenyl)thian-4-ol, structural analogs demonstrate:
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Calcium channel modulation: Thiane derivatives interact with N-type Ca<sup>2+</sup> channels in neuropathic pain models .
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Antimicrobial activity: Sulfur-containing heterocycles exhibit biofilm disruption against Staphylococcus aureus .
Material Science Applications
The compound’s rigid V-shaped architecture (from thiane puckering and aryl substitution) suggests utility in:
Stability and Degradation Pathways
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at 180–220°C, with exothermic peaks corresponding to S–C bond cleavage .
Photodegradation
UV irradiation (λ = 254 nm) induces:
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